Calcium silicate hydrate

Description

Propriétés

IUPAC Name |

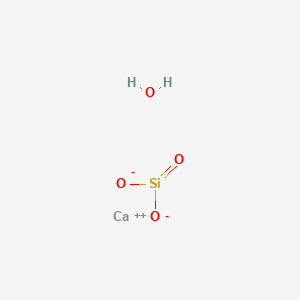

calcium;dioxido(oxo)silane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O3Si.H2O/c;1-4(2)3;/h;;1H2/q+2;-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDKGEDPBONMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Si](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932194 | |

| Record name | Calcium oxosilanebis(olate)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14404-64-9, 1344-96-3 | |

| Record name | Silicic acid (H2SiO3), calcium salt (1:1), monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium silicon oxide, hydrate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium oxosilanebis(olate)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Fundamental Properties of Calcium Silicate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Calcium silicate (B1173343) hydrate (B1144303) (C-S-H) is the primary binding phase in Portland cement concrete, dictating its strength and durability.[1][2][3][4] Beyond construction, its high specific surface area and bioactive properties have garnered interest in fields like drug delivery and bone tissue engineering.[1][5] This technical guide provides a comprehensive overview of the core properties of C-S-H, detailed experimental protocols for its characterization, and visualizations of key relationships and workflows.

Chemical Composition and Structure

C-S-H is a quasi-amorphous material with a variable stoichiometry, which is why it is often denoted with hyphens (C-S-H).[1][3] Its chemical formula can be generally represented as (CaO)x(SiO2)y(H2O)z, where the Ca/Si ratio (x/y) typically ranges from approximately 0.7 to 2.3.[6] This ratio is a critical parameter that significantly influences the material's properties.[7][8]

The atomic structure of C-S-H is layered, bearing similarities to the naturally occurring crystalline minerals tobermorite (B576468) and jennite.[3][6][9] These models serve as the basis for understanding the nanoscale structure of C-S-H.

-

Tobermorite-like structures: Predominant at lower Ca/Si ratios, these structures consist of silicate chains running between calcium oxide layers.[6][10]

-

Jennite-like structures: More prevalent at higher Ca/Si ratios, these structures have a different arrangement of silicate chains and a higher concentration of hydroxyl groups associated with calcium.[6][10]

The silicate anions in C-S-H exist as tetrahedral units ([SiO4]) that can polymerize to form chains of varying lengths.[2] The degree of polymerization is influenced by the Ca/Si ratio, with higher ratios leading to shorter silicate chains.[2]

Physical and Mechanical Properties

The mechanical properties of C-S-H are intrinsically linked to its composition and nanoscale structure. Nanoindentation is a key technique used to measure the elastic modulus and hardness of the C-S-H phase in cement paste.[11][12]

Table 1: Mechanical Properties of C-S-H Measured by Nanoindentation

| Property | C-S-H Type/Condition | Value | Reference |

| Elastic Modulus | Low-Density (LD) C-S-H | ~22 GPa | [12] |

| High-Density (HD) C-S-H | ~29 GPa | [12] | |

| Ca/Si ratio ~1.8 (looser) | 25-30 GPa | [7] | |

| Ca/Si ratio ~1.8 (denser) | 35.9 GPa | [7] | |

| Ca/Si ratio 0.7 | 27 GPa | [8] | |

| Ca/Si ratio 2.1 | 20 GPa | [8] | |

| Hardness | Ca/Si ratio 0.7 | 1.10 GPa | [8] |

| Ca/Si ratio 2.1 | 0.32 GPa | [8] |

Studies have shown the existence of at least two distinct phases of C-S-H within hydrated cement paste, often referred to as low-density and high-density C-S-H, each with different mechanical properties.[11][12] The water content within the nanometer-sized gel pores also significantly impacts the mechanical behavior of C-S-H.[13]

Thermodynamic Properties

The thermodynamic stability and dissolution behavior of C-S-H are crucial for predicting the long-term performance of cementitious materials and for applications in drug delivery where controlled dissolution is required.[1] The solubility of C-S-H is incongruent, meaning the composition of the solid phase changes as it dissolves.[14]

Table 2: Thermodynamic Data for C-S-H and Related Phases

| Phase | Property | Value | Conditions | Reference |

| C-S-H(I) (Tobermorite-like) | Apparent Solubility Product (log Ksp) | Varies with Ca/Si ratio | 25 °C | [15] |

| C-S-H(II) (Jennite-like) | Apparent Solubility Product (log Ksp) | Varies with Ca/Si ratio | 25 °C | [15] |

| C-S-H | Enthalpy of Formation (ΔfH°) | Varies with Ca/Si ratio | Standard State | [16] |

The solubility of C-S-H decreases with increasing temperature.[14] Thermodynamic models are used to predict the pH and the concentrations of calcium and silicon in solution as a function of the solid's Ca/Si ratio.[14]

Experimental Protocols

Synthetic C-S-H can be prepared through several methods, allowing for controlled Ca/Si ratios.

-

Direct Reaction: This method involves the reaction of CaO and SiO2 in water.[17]

-

Double Precipitation: This involves mixing solutions of a soluble calcium salt (e.g., calcium nitrate (B79036), Ca(NO3)2) and a soluble silicate (e.g., sodium silicate, Na2SiO3).[3][5]

Detailed Protocol for Double Precipitation:

-

Solution Preparation: Prepare aqueous solutions of calcium nitrate (e.g., 0.2 mol/L) and sodium silicate (e.g., 0.1 mol/L) using deionized water that has been boiled to remove dissolved CO2.[5]

-

Precipitation: Add the calcium nitrate and sodium silicate solutions dropwise into a reaction vessel containing deionized water with vigorous stirring. The pH of the system can be adjusted and maintained (e.g., at 11.7 ± 0.5) using a NaOH solution.[18]

-

Aging: The resulting suspension is stirred for a specified period (e.g., 1 to 24 hours) to allow the precipitate to age.[5][18]

-

Washing and Filtration: The C-S-H precipitate is separated from the solution by filtration. It is then washed multiple times with a water-ethanol mixture to remove residual ions.[5][19]

-

Drying: The washed precipitate is dried, for example, under vacuum for 24 hours.[19]

A suite of analytical techniques is employed to characterize the properties of C-S-H.

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases present and to assess the semi-crystalline nature of C-S-H.[17][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si MAS NMR is a powerful tool for probing the local atomic environment of silicon, providing information on the degree of silicate polymerization (Qn speciation).[2][19][20]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoscale morphology of C-S-H, which can be foil-like or fibrillar.[19][21][22]

-

Atomic Force Microscopy (AFM): Can be used to image the surface topography and measure mechanical properties at the nanoscale.

-

Nanoindentation: Measures the hardness and elastic modulus of the C-S-H phase.[7][8][11]

Workflow for C-S-H Characterization:

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Calcium silicate hydrate - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. briefs.techconnect.org [briefs.techconnect.org]

- 6. ins.uni-bonn.de [ins.uni-bonn.de]

- 7. Scholars Portal [scholarsportal.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A realistic molecular model of cement hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

- 11. Nanoindentation Characterization of Calcium-Silicate-Hydrate with Different Curing Conditions | Scientific.Net [scientific.net]

- 12. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 13. researchgate.net [researchgate.net]

- 14. iccc-online.org [iccc-online.org]

- 15. inis.iaea.org [inis.iaea.org]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. cetjournal.it [cetjournal.it]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. heronjournal.nl [heronjournal.nl]

- 21. haimeizheng.lbl.gov [haimeizheng.lbl.gov]

- 22. researchgate.net [researchgate.net]

The Atomic Architecture of Calcium-Silicate-Hydrate (C-S-H): A Technical Guide to its Structure and Variability

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Calcium-Silicate-Hydrate (C-S-H) is the principal binding phase in Portland cement concrete, responsible for its strength and durability.[1][2] Its amorphous to nano-crystalline nature and inherent variability in composition present significant challenges to a complete structural elucidation. This technical guide provides a comprehensive overview of the atomic structure of C-S-H, its inherent variability, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who may encounter silicate-based materials in their work.

The Fundamental Structure of C-S-H: A Defective Tobermorite (B576468)/Jennite Model

The atomic arrangement of C-S-H is best described as a structurally imperfect layered hybrid of the naturally occurring minerals tobermorite and jennite.[1][3] The fundamental building block consists of a central calcium oxide octahedral layer sandwiched by silicate (B1173343) chains.[4][5] These layers are separated by an interlayer space containing water molecules and calcium ions.[4][6]

The silicate chains in C-S-H are based on a "dreierketten" structure, a repeating pattern of three silicate tetrahedra.[6][7] In this arrangement, two tetrahedra are paired, and a third, the "bridging" tetrahedron, links adjacent pairs.[7] The variability in the C-S-H structure arises primarily from the omission of these bridging tetrahedra, leading to finite silicate chains of varying lengths.[7][8]

Two primary models are used to describe the structure of C-S-H based on its Calcium/Silicon (Ca/Si) ratio:

-

Tobermorite-like C-S-H (Low Ca/Si ratio): At lower Ca/Si ratios (typically < 1.2), the structure resembles that of 14 Å tobermorite.[3][9] This structure is characterized by longer silicate chains.

-

Jennite-like C-S-H (High Ca/Si ratio): At higher Ca/Si ratios (typically > 1.5), the structure is more akin to jennite.[3][10] This is associated with shorter silicate chains due to a higher degree of missing bridging tetrahedra.[7]

The transition between these two models is not discrete, and C-S-H can exist as an interstratification of tobermorite-like and jennite-like layers.[11]

Quantitative Structural Parameters and their Variability

The variability of the C-S-H structure is captured by several key quantitative parameters that are influenced by the Ca/Si ratio and the presence of other ions.

| Parameter | Range of Values | Influencing Factors | Experimental Techniques |

| Ca/Si Molar Ratio | 0.6 - 2.1[8][9] | Synthesis conditions, presence of supplementary cementitious materials. | X-ray Fluorescence (XRF), Energy-Dispersive X-ray Spectroscopy (EDX), Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-OES)[8] |

| Interlayer Spacing | 9.5 Å (dry) - 13.5 Å (hydrated)[10][11][12] | Water content, Ca/Si ratio.[10] | X-ray Diffraction (XRD)[11] |

| Silicate Chain Length | Dimer, pentamer, and longer chains[1] | Ca/Si ratio.[7] | 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy[13][14] |

| Particle Thickness | ~15 nm (corresponding to 13-14 structural layers)[2] | Synthesis and growth conditions. | Electron Nano-tomography[2] |

| Density | ~2.6 g/cm³[3] | Ca/Si ratio, water content. | Small-Angle Neutron Scattering (SANS)[3] |

Table 1: Key Structural Parameters of C-S-H and their Variability.

Experimental Protocols for C-S-H Characterization

A multi-technique approach is essential for a comprehensive understanding of the C-S-H structure.

Synthesis of C-S-H

Synthetic C-S-H with controlled Ca/Si ratios can be prepared through several methods:

-

Reaction of CaO and SiO₂ in Water: Stoichiometric amounts of calcium oxide and amorphous silica (B1680970) are mixed in deionized water.[1][15][16] The slurry is continuously mixed for an extended period (e.g., 7 days) to ensure homogeneity.[17][18]

-

Double Precipitation Method: Aqueous solutions of a calcium salt (e.g., calcium nitrate) and a silicate salt (e.g., sodium silicate) are reacted under controlled pH.[8][12] This method allows for the synthesis of C-S-H with a wide range of Ca/Si ratios, even exceeding 1.6, without the formation of a secondary Ca(OH)₂ phase.[12][19]

Structural Characterization Techniques

-

Principle: XRD provides information on the crystalline phases and interlayer spacing of C-S-H. Although C-S-H is poorly crystalline, its XRD pattern exhibits broad diffraction maxima.[10]

-

Methodology: Powdered C-S-H samples are exposed to a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The position of the (001) basal reflection is particularly sensitive to the interlayer spacing and varies with the Ca/Si ratio and hydration state.[10][11] For quantitative analysis, Rietveld refinement can be applied using structural models based on tobermorite.[20]

-

Principle: Solid-state NMR, particularly 29Si MAS NMR, is a powerful tool for probing the local environment of silicon atoms in the silicate chains.[13] It allows for the quantification of different silicate species (Qⁿ, where n is the number of other silicon atoms attached to the central silicon tetrahedron).

-

Methodology: A powdered C-S-H sample is placed in a strong magnetic field and subjected to radiofrequency pulses. The resulting NMR spectrum provides information on the chemical shifts of the 29Si nuclei, which correlate with the degree of silicate polymerization.[13] Dynamic Nuclear Polarization (DNP) enhanced NMR can be used to increase signal sensitivity and obtain more detailed structural information.[12][19]

-

Principle: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution imaging of the morphology and nanostructure of C-S-H.

-

Methodology:

-

TEM: A beam of electrons is transmitted through an ultrathin C-S-H sample to form an image. High-resolution TEM can reveal the layered structure and "nanofoil" morphology.[12][21] Electron nano-tomography, which combines multiple TEM images taken at different angles, can be used to reconstruct the 3D structure of C-S-H particles.[22][23]

-

SEM: A focused beam of electrons is scanned over the surface of a C-S-H sample, and the signals from the interaction of the electron beam with the sample are detected to form an image. SEM is useful for observing the overall morphology, which can range from fibrillar to foil-like.[24][25]

-

The "Dreierketten" Rule and its Implications for Variability

The "dreierketten" or "three-tetrahedra repeat" structure of the silicate chains is a key feature of C-S-H.[6][7] The variability in C-S-H is largely a consequence of defects in this chain structure.

The primary defect is the omission of the Q²ᵇ bridging silicate tetrahedra.[9] This leads to the termination of silicate chains, resulting in a higher proportion of Q¹ (end-chain) silicate species.[9] At high Ca/Si ratios, a significant portion of these bridging sites can be occupied by calcium ions, which are stabilized by strong hydrogen bonding.[9][12] This mechanism allows for the accommodation of higher calcium content in the structure.

Concluding Remarks

The atomic structure of C-S-H is complex and inherently variable. Its description as a defective tobermorite/jennite-like layered structure with a "dreierketten" silicate chain arrangement provides a robust framework for understanding its properties. The Ca/Si ratio is the primary determinant of its structural characteristics, influencing interlayer spacing, silicate chain length, and morphology. A combination of advanced characterization techniques, including XRD, NMR, and electron microscopy, is crucial for a detailed understanding of this important material. For researchers in diverse fields, a fundamental grasp of the atomic architecture of C-S-H is essential when dealing with silicate-based materials in various applications.

References

- 1. Calcium silicate hydrate - Wikipedia [en.wikipedia.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. A realistic molecular model of cement hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Model structures for C-(A)-S-H(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. X-ray diffraction: a powerful tool to probe and understand the structure of nanocrystalline calcium silicate hydrates: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. pure.au.dk [pure.au.dk]

- 14. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. "Synthesis and Multi-Scale Characterization of this compound" by Michelle Begaye [digitalrepository.unm.edu]

- 19. The Atomic-Level Structure of Cementitious this compound [infoscience.epfl.ch]

- 20. Structure modeling and quantitative X-ray diffraction of C-(A)-S-H - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. seismo.berkeley.edu [seismo.berkeley.edu]

- 23. escholarship.org [escholarship.org]

- 24. Tobermorite/jennite- and tobermorite/calcium hydroxide-based models for the structure of C-S-H: applicability to hardened pastes of tricalcium silicate, β-dicalcium silicate, Portland cement, and blends of Portland cement with blast-furnace slag, metakaolin, or silica fume [inis.iaea.org]

- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

The Thermodynamics of Calcium Silicate Hydrate (C-S-H) Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Silicate Hydrate (C-S-H) is the principal binding phase in Portland cement concrete, governing its strength and durability. Beyond its role in construction, the biocompatibility and dissolution characteristics of C-S-H are of increasing interest in biomedical applications such as bone tissue engineering and drug delivery. A thorough understanding of the thermodynamics of C-S-H formation is paramount for predicting its long-term stability, designing novel cementitious materials, and controlling its behavior in physiological environments. This technical guide provides a comprehensive overview of the thermodynamic properties of C-S-H, details the experimental methodologies used for their determination, and visualizes the fundamental principles and processes involved.

Core Thermodynamic Principles

The formation of C-S-H is a complex process involving the dissolution of anhydrous calcium silicates (primarily alite, C₃S, and belite, C₂S) and the subsequent precipitation of the hydrated phases. The spontaneity and equilibrium of these reactions are governed by fundamental thermodynamic potentials: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The relationship between these is described by the Gibbs equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) represents the heat released or absorbed during the reaction, which is a significant factor in the curing of concrete. The entropy change (ΔS) reflects the change in disorder of the system.

dot

An In-depth Technical Guide to Calcium Silicate Hydrate Stoichiometry and Ca/Si Ratio

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Silicate (B1173343) Hydrate (C-S-H) is the primary binding phase in Portland cement concrete, responsible for its strength and durability.[1] In the context of biomaterials and drug delivery, synthetic C-S-H is being explored for applications such as bone tissue engineering and controlled release of therapeutic agents, owing to its biocompatibility and tunable properties. The stoichiometry of C-S-H, particularly the molar ratio of calcium to silicon (Ca/Si), is a critical parameter that dictates its nanostructure, mechanical properties, and dissolution behavior. This technical guide provides a comprehensive overview of C-S-H stoichiometry, focusing on the influence of the Ca/Si ratio on its structure and properties, and details the experimental protocols for its synthesis and characterization.

C-S-H Stoichiometry and the Significance of the Ca/Si Ratio

The chemical formula of C-S-H is not fixed and is often denoted as (CaO)x(SiO2)y(H2O)z, where x, y, and z can vary. The Ca/Si ratio (x/y) is a key determinant of the material's characteristics.[2][3] The structure of C-S-H is often described as a derivative of the naturally occurring minerals tobermorite (B576468) and jennite.[1]

-

Low Ca/Si ratio (< 1.2): At lower Ca/Si ratios, the C-S-H structure is more akin to tobermorite, characterized by longer silicate chains.[3] This results in a more ordered, cross-linked structure.

-

High Ca/Si ratio (> 1.2): With increasing Ca/Si ratios, the structure becomes more similar to jennite, with shorter silicate chains due to the omission of bridging silica (B1680970) tetrahedra.[4] This leads to a more disordered, less dense structure.

The transition between these structural motifs influences the material's mechanical strength, density, and surface area.

Quantitative Data Summary

The following tables summarize the quantitative relationship between the Ca/Si ratio and the key properties of C-S-H.

Table 1: Mechanical Properties of C-S-H as a Function of Ca/Si Ratio

| Ca/Si Ratio | Elastic Modulus (GPa) | Hardness (GPa) | Compressive Strength (MPa) |

| 0.7 | 27 | 1.10 | - |

| 0.83 | - | - | ~55 (at 90 days) |

| 1.0 | - | - | ~45 (at 90 days) |

| 1.25 | - | - | ~30 (at 90 days) |

| 1.50 | - | - | ~20 (at 90 days) |

| 2.1 | 20 | 0.32 | - |

Data compiled from multiple sources. Note that compressive strength values are for synthesized C-S-H pastes.[5][6][7]

Table 2: Physical and Structural Properties of C-S-H as a Function of Ca/Si Ratio

| Ca/Si Ratio | Density (g/cm³) | Specific Surface Area (m²/g) | Mean Silicate Chain Length |

| 0.6 - 0.8 | Decreasing trend | Increasing trend | Decreases significantly at ~0.8 |

| 0.8 - 1.0 | Linear increase | Inverse relationship | Further substantial decrease at ~1.0 |

| 1.0 - 1.5 | Linear increase | Inverse relationship | Continues to decrease |

| > 1.5 | - | - | Further decrease, presence of Q0 units |

Qualitative and quantitative trends compiled from multiple sources.[3][8][9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of C-S-H are crucial for reproducible research.

Synthesis of C-S-H with Controlled Ca/Si Ratio (Co-Precipitation Method)

This method allows for the synthesis of C-S-H with a wide range of Ca/Si ratios at room temperature.[10]

Materials:

-

Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Sodium silicate solution (Na₂SiO₃)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized, CO₂-free water

Procedure:

-

Prepare separate aqueous solutions of calcium nitrate and sodium silicate with known concentrations.

-

Determine the required volumes of each solution to achieve the target Ca/Si ratio.

-

In a reaction vessel, add the sodium silicate solution to a volume of deionized water.

-

Slowly add the calcium nitrate solution to the silicate solution under vigorous stirring.

-

Continuously monitor and adjust the pH of the suspension to a target value (typically >11) using a NaOH solution.

-

After complete addition of the calcium nitrate, continue stirring the suspension for a specified period (e.g., 24 hours) to ensure reaction completion.

-

Filter the resulting precipitate using a Buchner funnel and wash it several times with CO₂-free deionized water to remove residual ions.

-

Dry the collected C-S-H powder in a desiccator over silica gel or by solvent exchange with acetone (B3395972) followed by gentle heating under vacuum.

Characterization Techniques

XRD is used to identify the crystalline phases and assess the amorphous nature of the synthesized C-S-H.

Instrument: Powder X-ray diffractometer Radiation: Cu Kα radiation Procedure:

-

Prepare a powder specimen by gently pressing the dried C-S-H sample into a sample holder.

-

Mount the sample holder in the diffractometer.

-

Set the instrument parameters, typically scanning from a 2θ angle of 5° to 70°.

-

Analyze the resulting diffraction pattern to identify the broad humps characteristic of amorphous C-S-H and any sharp peaks corresponding to crystalline impurities (e.g., calcite, portlandite).

²⁹Si MAS NMR provides quantitative information about the silicate connectivity (Qⁿ species) and the mean silicate chain length in C-S-H.

Instrument: Solid-state NMR spectrometer with a magic-angle spinning probe. Procedure:

-

Pack the dried C-S-H powder into a zirconia rotor.

-

Insert the rotor into the MAS probe and spin at a high rate (e.g., 5-10 kHz) to average out anisotropic interactions.

-

Acquire the ²⁹Si NMR spectrum using a single-pulse excitation sequence.

-

Deconvolute the spectrum to determine the relative areas of the Q⁰ (isolated tetrahedra), Q¹ (end-chain tetrahedra), and Q² (middle-chain tetrahedra) peaks.

-

Calculate the mean silicate chain length (MCL) using the formula: MCL = 2 * (I(Q¹) + I(Q²)) / I(Q¹), where I is the intensity of the respective peak.

TEM allows for the direct visualization of the morphology and nanostructure of C-S-H particles.[11]

Procedure:

-

Disperse a small amount of the C-S-H powder in a suitable solvent (e.g., ethanol) using ultrasonication.

-

Deposit a drop of the dispersion onto a carbon-coated TEM grid and allow the solvent to evaporate.

-

Introduce the grid into the TEM.

-

Acquire bright-field images to observe the overall morphology (e.g., foil-like, fibrillar).

-

Utilize high-resolution TEM (HRTEM) to visualize the layered nanostructure.

-

Selected area electron diffraction (SAED) can be used to assess the degree of crystallinity.

AFM and nanoindentation are powerful techniques to probe the mechanical properties of C-S-H at the nanoscale.

Procedure for Nanoindentation:

-

Prepare a flat, polished surface of a pressed C-S-H pellet or a C-S-H paste.

-

Mount the sample in the nanoindenter.

-

Select an appropriate indenter tip (e.g., Berkovich).

-

Perform an array of indentations across the sample surface with a defined load and loading rate.

-

Analyze the load-displacement curves to calculate the elastic modulus and hardness of the C-S-H phase.

Visualizations

The following diagrams illustrate key concepts and workflows related to C-S-H stoichiometry and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Bridging the gap between NMR measured mean silicate chain length and nano-scale silicate polymorphism of calcium silicate hydrates [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. Ca/Si Ratio → Area → Resource 1 [lifestyle.sustainability-directory.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Influence of the Ca/Si ratio on the compressive strength of cementitious calcium–silicate–hydrate binders - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. Relation between Chemical Composition and Physical Properties of C-S-H Generated from Cementitious Materials [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Investigation on Variables Contributing to the Synthesis of C-S-H/PCE Nanocomposites by Co-Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transmission Electron Microscopy (TEM) | Concrete Microscopy Library - University of Illinois at Urbana-Champaign [publish.illinois.edu]

The Pivotal Role of Interlayer Water in the Nanostructure and Performance of Calcium-Silicate-Hydrate

An In-depth Technical Guide for Researchers and Scientists

Calcium-Silicate-Hydrate (C-S-H) is the primary binding phase in cementitious materials, and its atomic-level structure and properties are fundamental to the strength, durability, and overall performance of concrete. A critical component of the C-S-H nanostructure is the presence of water within its interlayer spaces. This interlayer water is not merely a passive occupant; it actively participates in defining the structural integrity, mechanical response, and chemical stability of the C-S-H gel. This technical guide provides a comprehensive overview of the multifaceted role of interlayer water in the C-S-H structure, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the complex relationships involved.

The Structural Significance of Interlayer Water

The C-S-H structure is often described as a layered arrangement of calcium-silicate sheets, analogous to tobermorite (B576468) and jennite minerals.[1][2] The space between these sheets, known as the interlayer region, is occupied by water molecules and calcium ions.[1] The amount of interlayer water is a key parameter that dictates the layer-to-layer distance, also known as the basal spacing.[3][4] As C-S-H dries and loses interlayer water, this spacing decreases, leading to shrinkage of the material.[3][4] This process is partially reversible, though the degree of reversibility depends on the drying conditions, such as temperature and the energy supplied to the system.[3][4]

The presence of interlayer water is also intrinsically linked to the Ca/Si ratio of the C-S-H.[3] An increase in the Ca/Si ratio is associated with the progressive omission of bridging silica (B1680970) tetrahedra, with the charge being compensated by interlayer calcium ions.[3] This, in turn, influences the amount and organization of water in the interlayer space.[3] Molecular dynamics simulations have shown that the penetration of water molecules can transform the C-S-H gel from an amorphous to a more layered structure through the depolymerization of silicate (B1173343) chains as the water content increases.[5][6]

Impact on Mechanical Properties

Interlayer water plays a crucial role in the mechanical properties of C-S-H, including its stiffness, strength, and creep behavior.[5][7] The water molecules within the interlayer can act as a form of "reinforcement" to the C-S-H layers.[7] The removal of this water, particularly at relative humidities below 11%, results in a significant reduction in the modulus of elasticity.[7] This reduction in stiffness is not solely due to microcracking but is attributed to changes in the nanostructure.[7]

Conversely, molecular dynamics simulations suggest that structural water molecules can also weaken the stiffness and cohesive forces by replacing stronger ionic-covalent bonds with less stable hydrogen bonds.[5][6] The presence of interlayer water can prevent the reconstruction of bonds between calcium ions and silicate chains, leading to a significant reduction in the plasticity of C-S-H as it moves from a dry to a saturated state.[5][6] The tensile strength and Young's modulus of C-S-H have been shown to decrease with increasing water content.[8]

The following table summarizes the quantitative effects of interlayer water on the mechanical properties of C-S-H.

| Property | Condition | Quantitative Effect | Reference |

| Modulus of Elasticity (E) | Drying from saturated to RH < 11% | ~40% decrease | [7] |

| Young's Modulus | Increasing C/S ratio from 0.83 to 1.0 | Increase from 63.5 to 89 GPa (simulated) | [7] |

| Tensile Strength | Increasing degree of saturation (0% to 100%) | Decreases with increasing water content | [8] |

| Young's Modulus | Increasing degree of saturation (0% to 100%) | Decreases with increasing water content | [8] |

| Elastic Modulus (Ex) | Increasing water saturation (s=0% to s=100%) | Decrease from 32.88 GPa to 23.88 GPa (simulated) | [9] |

Influence of Environmental Conditions

The amount of interlayer water in C-S-H is highly sensitive to environmental conditions, primarily relative humidity (RH) and temperature.

Relative Humidity: The deformation of C-S-H during drying is strongly dependent on the RH.[10] Molecular dynamics simulations have revealed different drying deformation mechanisms at the nanoscale, with a transition threshold around RH ≈ 55%.[10] The presence of salts like NaCl in the interlayer water can have a detrimental effect on drying shrinkage at the nanoscale.[10][11]

Temperature: Heating C-S-H leads to the sequential removal of different types of water.[12] Thermogravimetric analysis (TGA) shows that physically bound water in C-S-H pores is removed between 100 and 200°C.[12] Higher temperatures lead to further dehydration and structural transformations.[13] For instance, heating to 200°C can cause a decrease in the basal spacing from 1.2 nm to 1.0 nm, and the basal spacing may disappear at temperatures around 400°C.[13]

The following table summarizes the quantitative data related to the influence of environmental conditions on C-S-H properties.

| Property | Condition | Quantitative Effect | Reference |

| Interlayer Distance | Drying from wet to dry state | Change of less than 3 Å | [3][4] |

| Basal Spacing | Heating to 200°C | Decrease from 1.2 nm to 1.0 nm | [13] |

| C-S-H Density | Increasing relative humidity | Density increases | [14] |

| C-S-H Density (bulk) | Increasing degree of hydration (α ≈ 0.4 to 0.9) | Increase from ~1.8 to 2.1 g/cm³ | [15] |

| C-S-H Density (solid) | Increasing degree of hydration (α ≈ 0.4 to 0.9) | Slight decrease from 2.73 g/cm³ to 2.65 g/cm³ | [15] |

| C-S-H Density | Saturated, C/S = 1.75 | 1.726 to 1.96 g/cm³ | [16] |

| Water Content | Saturated, C/S = 1.75 | 4.3 to 7.6 mol | [16] |

| Density (hydrated C-S-H) | Water/Si ratio of 1.8 (DFT calculation) | 2.44 - 2.46 g/cm³ | [17] |

| Density (hydrated C-S-H) | (CaO)1.65(SiO2)(H2O)1.75 (molecular model) | 2.56 g/cm³ | [18] |

Experimental Protocols for Characterizing Interlayer Water in C-S-H

A variety of advanced experimental and computational techniques are employed to investigate the role of interlayer water in C-S-H.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational tool to study the structure, dynamics, and mechanical properties of C-S-H at the atomic scale.[9][19]

-

Model Construction: The simulation typically starts with a model of the C-S-H structure, often based on crystalline analogues like 11Å tobermorite.[10][20] The Ca/Si ratio can be adjusted by removing silicate tetrahedra and calcium ions.[20] Water molecules are then added to the interlayer and nanopore spaces to achieve a desired degree of saturation.[9][20]

-

Force Fields: A force field (e.g., CVFF, ReaxFF) is chosen to describe the interactions between atoms.[19][20]

-

Simulation Protocol: The system is typically equilibrated at a specific temperature and pressure (e.g., 300 K and 1 atm) using an appropriate ensemble (e.g., NPT or NVT).[10][20] To study mechanical properties, uniaxial tension or compression simulations are performed by deforming the simulation box at a constant strain rate.[5][8]

-

Analysis: The simulation trajectories are analyzed to extract properties such as density, interlayer spacing, bond distribution, and stress-strain relationships.[5][8]

Neutron Scattering

Neutron scattering techniques are particularly well-suited for studying the structure and dynamics of water in C-S-H because neutrons are highly sensitive to hydrogen.[21] These methods are non-destructive and do not require drying of the sample.[21]

-

Small-Angle Neutron Scattering (SANS): SANS is used to probe the nanostructure of C-S-H, including the size and shape of C-S-H globules and the pore structure.[21][22] H/D contrast variation, where hydrogen is replaced by its isotope deuterium, is a powerful technique to highlight the water-filled regions.[21]

-

Quasielastic Neutron Scattering (QENS): QENS provides information on the dynamics of water molecules, allowing researchers to distinguish between bound interlayer water, water in gel pores, and capillary water.[21]

-

Inelastic Neutron Scattering (INS): INS is used to study the vibrational states of molecules and can be used to measure the formation and consumption of phases like calcium hydroxide (B78521) that coexist with C-S-H.[21][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a valuable tool for probing the local atomic environments in C-S-H, which is often poorly crystalline.[24][25]

-

29Si MAS NMR: Magic-Angle Spinning (MAS) NMR of 29Si provides information about the connectivity of the silicate tetrahedra (Qn speciation), allowing for the determination of the mean silicate chain length.[2][26]

-

1H NMR: Proton NMR can be used to characterize the different states of water within the hydrated cement paste, including interlayer water, gel pore water, and capillary water.[15] 1H NMR relaxometry can be used to measure the density of C-S-H as a function of the degree of hydration.[15]

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the mass change of a sample as a function of temperature.[27]

-

Procedure: A small sample of the C-S-H material is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.[27]

-

Analysis: The resulting TGA curve shows distinct mass loss steps corresponding to the decomposition of different phases.[27][28] For C-S-H, the initial mass loss below ~200°C is attributed to the removal of free and physically adsorbed water, including some interlayer water.[12][28] The dehydration of more strongly bound interlayer water occurs at higher temperatures, often overlapping with the decomposition of other hydrate (B1144303) phases.[12]

Visualizing the Role of Interlayer Water in C-S-H

The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.

Caption: Simplified model of C-S-H structure showing the effect of dehydration on the interlayer spacing.

Caption: Experimental workflow for characterizing the role of interlayer water in C-S-H.

Caption: Logical relationship between interlayer water content and key C-S-H properties.

References

- 1. Atomic-Level and Surface Structure of Calcium Silicate Hydrate Nanofoils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. "this compound from Dry to Saturated State: Structure, Dynam" by Dongshuai Hou, Hongyan Ma et al. [scholarsmine.mst.edu]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. Effect of Water on the Dynamic Tensile Mechanical Properties of this compound: Based on Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. A realistic molecular model of cement hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

- 24. pure.au.dk [pure.au.dk]

- 25. pure.au.dk [pure.au.dk]

- 26. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ami-instruments.com [ami-instruments.com]

- 28. ami-instruments.com [ami-instruments.com]

Synthesis of Calcium-Silicate-Hydrate (C-S-H) via Pozzolanic Reactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of Calcium-Silicate-Hydrate (C-S-H), the primary binding phase in cementitious systems, through pozzolanic reactions. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fundamental mechanisms, experimental procedures, and quantitative analysis of this critical process. This document details the reaction pathways, provides step-by-step experimental protocols for synthesis and characterization, and presents quantitative data on the properties of the resulting C-S-H. Visual diagrams of key processes are included to facilitate a deeper understanding of the synthesis and analysis workflow.

Introduction

The pozzolanic reaction is a fundamental chemical process in cement chemistry, involving the reaction of a siliceous or silico-aluminous material (the pozzolan) with calcium hydroxide (B78521) (Ca(OH)₂), also known as portlandite, in the presence of water.[1] This reaction results in the formation of additional Calcium-Silicate-Hydrate (C-S-H), a gel-like substance that is the main contributor to the strength and durability of concrete.[2][3] The C-S-H formed through pozzolanic reactions densifies the microstructure of the cement paste, leading to enhanced mechanical properties and improved resistance to chemical attack.[1] The general, simplified chemical equation for the pozzolanic reaction can be expressed as:

Ca(OH)₂ + H₄SiO₄ → CaH₂SiO₄·2H₂O [4]

In cement chemist notation, this is often abbreviated as:

CH + SH → C-S-H [4]

The stoichiometry of the C-S-H product is variable, and many pozzolans also introduce aluminates that participate in the reactions.[4] This guide will delve into the synthesis of C-S-H using various pozzolanic materials and the analytical techniques used to characterize the reaction products.

Reaction Mechanisms and Pathways

The synthesis of C-S-H via pozzolanic reactions is a multi-step process that begins with the dissolution of the reacting species. The key stages are:

-

Dissolution of Reactants: The process is initiated by the dissolution of the pozzolanic material (e.g., fly ash, silica (B1680970) fume) and calcium hydroxide in the aqueous pore solution of the cement paste. This step is often rate-limiting.[1]

-

Transport of Ionic Species: The dissolved silicate (B1173343) and aluminate species from the pozzolan, along with calcium and hydroxyl ions, are transported through the pore solution.

-

Nucleation and Growth: When the dissolved species reach a state of supersaturation, nucleation of C-S-H occurs on the surfaces of the reacting particles. This is followed by the growth of the C-S-H gel.[1] The newly formed C-S-H typically has a lower Ca/Si ratio than that formed from the direct hydration of Portland cement.[1]

Quantitative Data on C-S-H Properties

The properties of the synthesized C-S-H are highly dependent on the reaction conditions and the nature of the pozzolanic material used. Key parameters that are often quantified include the Calcium-to-Silica (Ca/Si) ratio, the extent of the pozzolanic reaction over time, and the resulting mechanical properties.

Influence of Ca/Si Ratio on Compressive Strength

The Ca/Si ratio of the C-S-H phase has a significant impact on the mechanical properties of the hardened paste. A lower Ca/Si ratio generally leads to a higher compressive strength.[1][5]

| Ca/Si Molar Ratio | Curing Time (days) | Compressive Strength (MPa) |

| 0.83 | 7 | ~12 |

| 0.83 | 28 | ~20 |

| 0.83 | 91 | ~25 |

| 1.00 | 7 | ~10 |

| 1.00 | 28 | ~15 |

| 1.00 | 91 | ~18 |

| 1.25 | 7 | ~8 |

| 1.25 | 28 | ~10 |

| 1.25 | 91 | ~11 |

| 1.50 | 7 | ~7 |

| 1.50 | 28 | ~8 |

| 1.50 | 91 | ~9 |

| Table 1: Compressive strength of synthesized C-S-H pastes with varying Ca/Si ratios at different curing times. Data compiled from[1][5]. |

Extent of Hydration and Silicate Chain Length

The progress of the pozzolanic reaction can be monitored by determining the extent of hydration and the mean silicate chain length (MCL) of the C-S-H gel using techniques such as 29Si MAS NMR.[6]

| Curing Time | Extent of Hydration (%) | Mean Silicate Chain Length (MCL) |

| 6 hours | 87.0 | 3.7 |

| 1 day | 88.8 | 3.7 |

| 7 days | 93.7 | 4.1 |

| Table 2: Extent of hydration and mean silicate chain length of C-S-H in a calcium silicate-based cement at different curing times.[4][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of C-S-H via pozzolanic reactions and its subsequent characterization.

Synthesis of C-S-H Paste

This protocol describes the direct synthesis of C-S-H pastes with controlled Ca/Si ratios.[1][7]

-

Materials:

-

Calcium Hydroxide (Ca(OH)₂)

-

Amorphous Silica (e.g., fumed silica, nanosilica)[7]

-

Deionized Water

-

Superplasticizer (optional, to maintain workability at low water/solid ratios)

-

-

Procedure:

-

Calculate the required masses of Ca(OH)₂ and amorphous silica to achieve the target molar Ca/Si ratio.

-

Dry mix the powders thoroughly to ensure homogeneity.

-

Add the deionized water (and superplasticizer, if used) and mix at high speed for a specified duration (e.g., 2-5 minutes) to form a homogenous paste.

-

Cast the paste into molds of the desired geometry (e.g., prisms for compressive strength testing).

-

Seal the molds to prevent moisture loss and carbonation.

-

Cure the samples in a humidity chamber at a controlled temperature (e.g., 20°C) and high relative humidity (>95%) for the desired curing period (e.g., 7, 28, or 91 days).[1]

-

Sample Preparation for Characterization

To analyze the hydration products at a specific age, the pozzolanic reaction must be stopped.

-

Hydration Stoppage:

-

Crush the cured sample into small pieces.

-

Immerse the pieces in a solvent such as isopropanol (B130326) or acetone (B3395972) for 24 hours to replace the pore water.[8]

-

Follow with a second solvent wash (e.g., diethyl ether) to remove the first solvent.[9]

-

-

Drying:

-

Grinding:

-

Grind the dried samples into a fine powder (e.g., passing a 125 µm sieve) using a mortar and pestle or a ball mill.[9]

-

Store the powdered sample in a desiccator to prevent rehydration and carbonation.

-

Thermogravimetric Analysis (TGA)

TGA is used to quantify the amount of Ca(OH)₂ consumed and, by extension, the amount of water bound in the C-S-H.[2][11]

-

Instrument: Thermogravimetric Analyzer.

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 30-50 mL/min.[11][12]

-

Heating Program: Heat from ambient temperature (e.g., 30°C) to 1000°C at a constant rate of 10-20°C/min.[9][11]

-

Analysis:

-

Water loss from C-S-H: The mass loss in the temperature range of approximately 100°C to 400°C is primarily attributed to the dehydration of C-S-H and other hydrates like ettringite.[2][11]

-

Dehydroxylation of Ca(OH)₂: The mass loss in the range of approximately 400°C to 480°C corresponds to the decomposition of Ca(OH)₂.[11] The amount of Ca(OH)₂ can be calculated from this mass loss.

-

Decarbonation of CaCO₃: Mass loss above ~600°C is typically due to the decomposition of calcium carbonate, which may be present due to carbonation of the sample.[11]

-

29Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy

29Si MAS NMR is a powerful technique for probing the local chemical environment of silicon atoms in the C-S-H structure. It allows for the quantification of different silicate species (Qⁿ units) and the determination of the mean silicate chain length.[6]

-

Instrument: Solid-state NMR spectrometer.

-

Sample: Powdered sample packed into a zirconia rotor.

-

Procedure:

-

Acquire 29Si MAS NMR spectra at a high magnetic field (e.g., 14.1 T).[13]

-

Use a sufficient recycle delay to ensure quantitative results.

-

Deconvolute the spectra to determine the relative areas of the peaks corresponding to different Qⁿ units (n = 0, 1, 2, 3, 4, representing the number of other silicate tetrahedra connected to the central tetrahedron).[14]

-

Q⁰: Monomeric silicate units.

-

Q¹: End-chain silicate units.

-

Q²: Middle-chain silicate units.

-

-

Analysis:

-

Degree of Hydration (α): Calculated from the decrease in the intensity of the anhydrous silicate signals (Q⁰).

-

Mean Silicate Chain Length (MCL): Calculated from the relative intensities of the Q¹ and Q² signals using the formula: MCL = 2 * (I(Q¹) + I(Q²)) / I(Q¹)[6]

-

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the sample and to monitor the consumption of crystalline Ca(OH)₂ and the formation of poorly crystalline C-S-H.[15]

-

Instrument: Powder X-ray diffractometer.

-

Sample: Fine powder, back-loaded into a sample holder.

-

Radiation: Typically Cu Kα radiation.

-

Scan Parameters: Scan over a 2θ range that covers the major peaks of the expected phases (e.g., 5-70° 2θ) with a suitable step size and scan speed.

-

Analysis:

-

Phase Identification: Compare the diffraction pattern to standard diffraction data (e.g., from the ICDD database) to identify crystalline phases such as portlandite (Ca(OH)₂), unreacted pozzolan, and any crystalline calcium silicate hydrates.

-

Quantitative Analysis: Use methods like Rietveld refinement or an internal standard (e.g., corundum) to quantify the amount of crystalline phases, particularly the reduction in Ca(OH)₂ over time, which is an indicator of the extent of the pozzolanic reaction.[15][16] The broad hump typically observed between 25° and 35° 2θ is characteristic of the amorphous/nanocrystalline C-S-H gel.

-

Conclusion

The synthesis of C-S-H via pozzolanic reactions is a complex process that significantly enhances the properties of cement-based materials. This guide has provided a detailed overview of the underlying mechanisms, experimental procedures for synthesis and characterization, and quantitative data relating the composition of C-S-H to its performance. The protocols and analytical techniques described herein, including TGA, 29Si MAS NMR, and XRD, provide a robust framework for researchers to investigate and optimize the pozzolanic synthesis of C-S-H for various applications. A thorough understanding and application of these methods will enable the continued development of more durable and sustainable construction materials.

References

- 1. researchgate.net [researchgate.net]

- 2. ami-instruments.com [ami-instruments.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. "Synthesis and Multi-Scale Characterization of Calcium Silicate Hydrate" by Michelle Begaye [digitalrepository.unm.edu]

- 8. researchgate.net [researchgate.net]

- 9. water360.com.au [water360.com.au]

- 10. researchgate.net [researchgate.net]

- 11. ami-instruments.com [ami-instruments.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. 29Si chemical shift anisotropies in calcium silicates from high-field 29Si MAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Structure modeling and quantitative X-ray diffraction of C-(A)-S-H - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early-Stage Nucleation and Growth of Calcium-Silicate-Hydrate (C-S-H)

Prepared for: Researchers and Scientists in Materials Science and Cement Chemistry

Introduction

Calcium-Silicate-Hydrate (C-S-H) is the principal binding phase in hydrated Portland cement, fundamentally governing the strength, durability, and overall performance of concrete, the most widely used synthetic material globally.[1] Despite its ubiquitous nature, the precise mechanisms controlling its formation, particularly during the critical early stages of nucleation and growth, remain an active area of intensive research. Understanding these initial processes is paramount for developing advanced cementitious materials with tailored properties, optimizing hydration kinetics, and designing effective chemical admixtures.

The structure of C-S-H is complex, often described as an X-ray amorphous or poorly crystalline layered gel with a variable stoichiometry, commonly represented as (CaO)ₓ(SiO₂)ᵧ(H₂O)z.[2][3] Its atomic structure shares similarities with the natural minerals tobermorite (B576468) and jennite.[1] This guide provides an in-depth technical overview of the current understanding of the early-stage formation of C-S-H, focusing on its nucleation pathways, growth mechanisms, quantitative data, and the experimental protocols used for its characterization.

Nucleation Pathways: A Non-Classical, Multi-Step Process

The formation of C-S-H does not follow a simple classical nucleation theory. Mounting evidence from both experimental studies and atomistic simulations points to a multi-step, non-classical nucleation pathway.[2][4][5] This process involves the formation of intermediate, metastable phases that precede the precipitation of the more stable C-S-H structure.

The generally accepted sequence is as follows:

-

Ion Dissolution and Supersaturation: The process begins with the dissolution of calcium silicate (B1173343) phases from cement clinker (primarily alite, or C₃S) into water, releasing calcium (Ca²⁺), silicate (e.g., H₃SiO₄⁻), and hydroxide (B78521) (OH⁻) ions into the solution. This increases the ion concentration, leading to a state of supersaturation with respect to C-S-H.[6]

-

Formation of Prenucleation Clusters (PNCs): Before stable nuclei form, ions in the supersaturated solution associate into thermodynamically stable, dynamic clusters known as prenucleation clusters (PNCs).[7] These clusters are larger than individual ions but are not yet a distinct solid phase.

-

Amorphous Precursor Formation: The PNCs aggregate to form a dense liquid phase or metastable, amorphous solid spheroids or globules.[2][7][8] These initial particles are typically in the range of 20-60 nm and are characterized by a high water content and a disordered structure.[2][8]

-

Transformation to C-S-H Nanofoils: Over time, these amorphous globules undergo a structural reorganization and densification, often through a dissolution-reprecipitation mechanism, transforming into the characteristic foil-like or platelet morphology of early-stage C-S-H.[2][4][8] Atomistic simulations suggest that within these aggregates, small clusters merge and dehydrate to form basic C-S-H building blocks that eventually crystallize.[2]

Growth Mechanisms

Once stable nuclei have formed, their growth dictates the development of the cement microstructure. The growth of C-S-H is not merely the addition of ions to a crystal but a complex process influenced by aggregation, surface chemistry, and the surrounding environment.

-

Growth by Aggregation: A significant mechanism for the development of C-S-H structure is the aggregation of the initially formed nanoparticles.[7][9] The growth of C-S-H is seen as the result of the agglomeration of primary crystallites, which have a size of approximately 7-9 nm.[7]

-

Heterogeneous Surface Growth: C-S-H growth occurs heterogeneously on available surfaces. The surfaces of the original cement grains are primary sites for nucleation and growth. However, other materials, known as fillers or seeds, can provide additional nucleation sites in the pore space, accelerating hydration.[6][10] Calcite (calcium carbonate), for instance, is an excellent substrate for C-S-H growth due to a favorable crystallographic match.[10][11]

-

Anisotropic Growth: Direct observation via Atomic Force Microscopy (AFM) reveals that C-S-H growth is anisotropic, meaning it proceeds at different rates in different directions.[9] Two distinct growth modes have been identified on tricalcium silicate surfaces: a growth parallel to the surface and a growth perpendicular to it.[9] The lime concentration in the solution plays a key role in controlling these growth modes.[9]

Quantitative Analysis of Early-Stage C-S-H

Quantitative data provides critical parameters for kinetic models and a deeper understanding of the formation process. The following tables summarize key data reported in the literature.

Table 1: Morphological and Size Data of Early-Stage C-S-H Particles

| Particle Stage/Morphology | Typical Size / Dimension | Experimental Technique(s) | Reference(s) |

|---|---|---|---|

| Metastable Globular Nanoparticles | 20 – 60 nm (diameter) | Transmission Electron Microscopy (TEM) | [8] |

| Primary Crystallites/Elements | 7.7 – 9.1 nm | X-ray Diffraction (XRD) | [7] |

| Agglomerated Elements on Surface | 60 x 30 x 5 nm³ | Atomic Force Microscopy (AFM) | [9] |

| Nanoplatelet Thickness | ~5 nm | Atomic Force Microscopy (AFM) |[7] |

Table 2: Kinetic and Compositional Data for C-S-H Formation

| Parameter | Reported Value / Range | Conditions | Experimental Technique(s) | Reference(s) |

|---|---|---|---|---|

| Interfacial Growth Rate | ~10 nmol / m² / s | Conditions relevant to C₃S hydration | Inductively Coupled Plasma (ICP) | [11] |

| Ca/Si Ratio (Synthetic C-S-H) | 0.7 – 1.6 | Varies with synthesis conditions | Chemical Analysis |

| Ca/Si Ratio (Fresh Hydrated Cement) | ~1.8 | Early hydration of Portland cement | Chemical Analysis |[3] |

Experimental Methodologies

A variety of advanced analytical techniques are required to probe the nanoscale and time-sensitive phenomena of C-S-H nucleation and growth.

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology and size of C-S-H nanoparticles.[8][12][13]

-

Objective: To observe the transformation from initial amorphous globules to crystalline nanofoils.[8]

-

Sample Preparation: Synthetic C-S-H is often precipitated from aqueous solutions of calcium salts (e.g., Ca(NO₃)₂) and sodium silicate (Na₂SiO₃).[8] The reaction is stopped at various time intervals. For cement paste, samples are often prepared by crushing and dispersing the hydrated paste in a solvent like isopropanol.

-

Procedure: A small droplet of the nanoparticle suspension is placed on a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry. For sensitive hydrated structures, cryogenic TEM (cryo-TEM) is employed, where the sample is flash-frozen to observe it in a near-native, hydrated state.

-

Analysis: Bright-field imaging reveals particle shape and size distribution. Electron diffraction can provide information on the crystallinity of the particles.

Atomic Force Microscopy (AFM)

AFM is a powerful tool for in-situ imaging of surface processes at the nanoscale, allowing for the direct observation of C-S-H growth on a substrate in an aqueous environment.[9][14]

-

Objective: To quantify the growth rates of C-S-H and observe its growth modes (parallel vs. perpendicular) on a specific surface.[9]

-

Sample Preparation: A polished surface of a substrate, such as a single crystal of calcite or a tricalcium silicate (C₃S) grain, is mounted in the AFM's fluid cell.[9][15]

-

Procedure: A supersaturated solution containing calcium and silicate ions is introduced into the fluid cell. The AFM tip continuously scans the surface, recording the topographical changes as C-S-H nuclei form and grow over time.

-

Analysis: Time-lapse AFM images provide direct visual evidence of the growth process. The change in the height and lateral dimensions of C-S-H islets over time is used to calculate growth rates.[9]

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES)

ICP-OES is used to precisely measure the elemental composition of the aqueous solution in contact with hydrating cement phases.

-

Objective: To track the depletion of calcium and silicon ions from the solution as C-S-H precipitates, thereby calculating the rate of C-S-H formation.[11]

-

Sample Preparation: A suspension of a hydrating material (e.g., C₃S) is continuously stirred. At specific time intervals, aliquots of the solution are withdrawn and passed through a fine filter (e.g., 0.22 µm syringe filter) to separate the solids.

-

Procedure: The filtered solution is acidified and then analyzed with an ICP-OES instrument, which measures the concentration of Ca and Si.

-

Analysis: The decrease in Si concentration over time is directly related to the amount of C-S-H that has precipitated. This data, combined with surface area measurements of the substrate, allows for the calculation of an interfacial growth rate.[11][16]

Isothermal Calorimetry

Isothermal calorimetry measures the heat flow from a hydrating cementitious sample at a constant temperature. It is a primary method for studying the overall kinetics of hydration.[17][18]

-

Objective: To determine the rate of reaction, induction period, and the effect of admixtures or seeding particles on the hydration process.

-

Procedure: Cement paste or another reactive mixture is prepared and immediately sealed inside an ampoule within the calorimeter. The instrument records the heat released as a function of time.

-

Analysis: The resulting heat flow curve shows distinct periods of hydration. The main peak is associated with the massive precipitation of C-S-H and other hydrates. The total heat released is proportional to the degree of hydration. Kinetic models can be fitted to these curves to extract parameters like nucleation and growth rates.[18][19]

Conclusion

The early-stage formation of C-S-H is a complex, multi-step process that deviates significantly from classical nucleation theory. The pathway proceeds through the formation of prenucleation clusters and metastable amorphous globules before transforming into the more stable, foil-like C-S-H structure that builds the cement matrix. Growth occurs through both the aggregation of these primary nanoparticles and heterogeneous nucleation on available surfaces. A suite of sophisticated experimental techniques, including TEM, AFM, and ICP-OES, is essential to probe these transient, nanoscale phenomena. A quantitative understanding of these fundamental mechanisms is critical for the rational design of next-generation, sustainable cementitious materials with enhanced performance and durability.

References

- 1. Calcium silicate hydrate - Wikipedia [en.wikipedia.org]

- 2. Multi-step nucleation pathway of C-S-H during cement hydration from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inis.iaea.org [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. A TEM study on the very early crystallization of C-S-H in the presence of polycarboxylate superplasticizers: Transformation from initial C-S-H globules to nanofoils [inis.iaea.org]

- 9. Study of C-S-H growth on C3S surface during its early hydration - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. research.colostate.edu [research.colostate.edu]

- 13. Electron Microscopy: TEM and SEM Services | Fred Hutchinson Cancer Center [fredhutch.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The kinetic of this compound formation from silica and calcium hydroxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Distinguishing C-S-H, Tobermorite, and Jennite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium silicate (B1173343) hydrate (B1144303) (C-S-H), tobermorite (B576468), and jennite are pivotal compounds in materials science, particularly in the study of cementitious systems. While structurally related, their distinct crystallographic and chemical characteristics significantly influence the properties of the materials they form. This technical guide provides a comprehensive overview of the key distinguishing features of C-S-H, tobermorite, and jennite. It details their structural and chemical properties, outlines experimental protocols for their differentiation using X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and transmission electron microscopy (TEM), and presents this information in a comparative format for clarity. The logical relationships and distinguishing features are further elucidated through visual diagrams.

Introduction

Calcium silicate hydrates are a family of minerals that are the primary binding phase in most concrete, responsible for its strength and durability.[1] Among the crystalline calcium silicate hydrates, tobermorite and jennite are considered the closest natural analogs to the poorly crystalline C-S-H found in cement paste.[2][3] Understanding the nuances between these three phases is crucial for predicting and controlling the performance of cement-based materials.

-

Calcium Silicate Hydrate (C-S-H): A quasi-amorphous or nanocrystalline material with a variable stoichiometry. Its structure is generally considered to be a defective analogue of tobermorite.[4]

-

Tobermorite: A crystalline mineral with a layered structure. Several polytypes exist, primarily distinguished by their basal spacing, such as 9 Å, 11 Å, and 14 Å tobermorite.[5][6]

-

Jennite: A crystalline mineral that is rarer in nature than tobermorite. It is characterized by a higher calcium-to-silicon ratio compared to tobermorite.[2][7]

Comparative Data

The quantitative differences between C-S-H, tobermorite, and jennite are summarized in the following tables for easy comparison.

Table 1: Chemical and Physical Properties

| Property | C-S-H | Tobermorite | Jennite |

| Idealized Chemical Formula | Variable, e.g., (CaO)x(SiO₂)y(H₂O)z | Ca₅Si₆O₁₆(OH)₂·4H₂O (11Å)[5] | Ca₉Si₆O₁₈(OH)₆·8H₂O[2][7] |

| Ca/Si Ratio | 1.2 - 2.1 (typically ~1.7 in Portland cement)[4] | ~0.83[5] | 1.5[2] |

| Morphology | Globular particles, fibrillar, or crumpled-foil[7][8] | Fibrous bundles, rosettes, or fine granular[5] | Blade-shaped crystals, fibrous aggregates[9] |

| **Density (g/cm³) ** | Variable (higher packing density than tobermorite and jennite)[10] | 2.423 - 2.458[5] | 2.32 - 2.33[9] |

Table 2: Crystallographic Properties

| Property | Tobermorite (11 Å) | Tobermorite (14 Å) | Jennite |

| Crystal System | Orthorhombic[5] | Monoclinic[11] | Triclinic[9] |

| Space Group | C222₁[5] | B11b[11] | P1[9] |

| a (Å) | 11.17[5] | 6.735[11] | 10.576[2] |

| b (Å) | 7.38[5] | 7.425[11] | 7.265[2] |

| c (Å) | 22.94[5] | 27.987[11] | 10.931[2] |

| α (°) ** | 90 | 90 | 101.30[2] |

| β (°) | 90 | 90 | 96.98[2] |

| γ (°) ** | 90 | 123.25[11] | 109.65[2] |

Experimental Protocols for Differentiation

X-ray Diffraction (XRD) with Rietveld Refinement

XRD is a powerful technique for identifying and quantifying crystalline phases. Rietveld refinement of the powder diffraction pattern allows for the determination of the weight fractions of the different crystalline phases present in a sample.

Methodology:

-

Sample Preparation:

-

The sample is dried to stop hydration, typically by solvent exchange with isopropanol (B130326) followed by vacuum drying.

-

The dried sample is ground to a fine powder (particle size < 10 µm) to ensure random orientation of the crystallites.

-

For quantitative analysis, a known amount of an internal standard (e.g., corundum, ZnO, or rutile) is intimately mixed with the sample.

-

-

Data Acquisition:

-

A high-resolution powder diffractometer is used, typically with Cu Kα radiation.

-

Data is collected over a wide 2θ range (e.g., 5-70°) with a small step size (e.g., 0.02°) and a sufficiently long counting time per step to obtain good statistics.

-

-

Rietveld Refinement:

-

The refinement is performed using specialized software (e.g., GSAS, FullProf, TOPAS).[12][13]

-

The crystal structure models for the expected phases (tobermorite, jennite, portlandite, unhydrated cement clinker phases, etc.) are used as input.

-

The refinement process involves minimizing the difference between the observed and calculated diffraction patterns by adjusting various parameters, including scale factors, lattice parameters, peak shape parameters, and preferred orientation.

-

The weight fraction of each phase is determined from the refined scale factors.

-

Distinguishing Features:

-

Tobermorite: Exhibits characteristic diffraction peaks corresponding to its layered structure, with the most intense peak related to its basal spacing (e.g., ~11.3 Å for 11 Å tobermorite).[6]

-

Jennite: Has a distinct diffraction pattern due to its triclinic symmetry.[14]

-

C-S-H: Produces broad, diffuse humps in the diffraction pattern, indicating its poorly crystalline or nanocrystalline nature. The main humps are typically observed around 29-30° and 50° 2θ for Cu Kα radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local atomic environment of silicon in these materials, providing information on the degree of silicate polymerization.

Methodology:

-

Sample Preparation:

-

Samples are dried as described for XRD analysis.

-

The powdered sample is packed into a zirconia rotor.

-

-

Data Acquisition:

-

²⁹Si MAS NMR spectra are acquired on a high-field solid-state NMR spectrometer.

-

Single-pulse MAS experiments are typically used for quantitative analysis.

-

Cross-polarization (CP/MAS) experiments can be used to enhance the signals of proton-proximate silicon atoms.

-

High spinning speeds are employed to minimize spinning sidebands.

-

-

Spectral Analysis:

-

The spectra are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

-

The spectra are deconvoluted into a series of peaks corresponding to different silicate environments, denoted as Qⁿ, where 'n' is the number of other silicate tetrahedra connected to the central tetrahedron.

-

Distinguishing Features:

-

Q¹ sites: Silicate tetrahedra at the end of a chain.

-

Q² sites: Silicate tetrahedra in the middle of a chain.

-

C-S-H: Shows a distribution of Q¹ and Q² sites, with the ratio of Q²/Q¹ providing an estimate of the mean silicate chain length. The chemical shifts for Q¹ and Q² sites are typically around -79 ppm and -85 ppm, respectively.[1][15]

-

Tobermorite: The structure is dominated by Q² sites, reflecting its more ordered, infinite silicate chain structure.[4]

-

Jennite: Also shows a predominance of Q² sites.[16] However, theoretical calculations suggest that the Q¹ chemical shifts in jennite-based models are higher (less negative) than those observed experimentally for C-S-H.[15]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and nanostructure of these phases.

Methodology:

-

Sample Preparation:

-

For powdered samples, they can be dispersed in a solvent (e.g., ethanol (B145695) or isopropanol) and deposited onto a carbon-coated TEM grid.

-

For bulk cement paste samples, thin sections are prepared, often using ion milling. A focused ion beam (FIB) can be used to extract a thin lamella from a specific region of interest.[17][18]

-

-

Imaging and Analysis:

-

Bright-field and dark-field imaging are used to observe the morphology and distribution of the phases.

-

High-resolution TEM (HRTEM) can reveal the lattice fringes of crystalline phases.

-

Selected area electron diffraction (SAED) can be used to obtain diffraction patterns from individual crystallites, allowing for phase identification.

-

Energy-dispersive X-ray spectroscopy (EDS) can be used to determine the elemental composition (e.g., Ca/Si ratio) of different regions.

-

Distinguishing Features:

-

C-S-H: In young cement pastes, it often exhibits a fibrillar or foil-like morphology. In more mature pastes, it can appear as a dense, inner product around cement grains and a more porous, outer product filling the space between grains. A reduction in the Ca/Si ratio can lead to a change from a fibrillar to a crumpled-foil morphology.[7][8]

-

Tobermorite: Typically appears as well-defined, lath-like or fibrous crystals.[5]

-

Jennite: Can form blade-shaped crystals or fibrous aggregates.[9]

Visualizations

Diagram 1: Structural Relationship

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. Tobermorite/jennite- and tobermorite/calcium hydroxide-based models for the structure of C-S-H: applicability to hardened pastes of tricalcium silicate, β-dicalcium silicate, Portland cement, and blends of Portland cement with blast-furnace slag, metakaolin, or silica fume [inis.iaea.org]

- 9. researchgate.net [researchgate.net]

- 10. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]